N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide
Overview
Description
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylcarbonyl group, and a carbamothioyl group. Its molecular formula is C22H17N3O2S, and it has a molecular weight of 387.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with phenyl isothiocyanate to form an intermediate, which is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings[][4].
Mechanism of Action
The mechanism by which N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide exerts its effects involves binding to specific molecular targets. For instance, it may inhibit enzymes by interacting with their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-methoxybenzamide
- N-({3-[(2-Methylbenzoyl)amino]phenyl}carbamothioyl)-1-naphthamide
Uniqueness
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide is unique due to its specific structural features, such as the naphthalene ring and the carbamothioyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c29-23(18-9-2-1-3-10-18)26-19-12-7-13-20(16-19)27-25(31)28-24(30)22-15-6-11-17-8-4-5-14-21(17)22/h1-16H,(H,26,29)(H2,27,28,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNGDSMNEWPQSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.